(2R,4R)-Benzyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate is a chemical compound with significant potential in various scientific fields. It is classified as a pyrrolidine derivative and is recognized for its unique structural features and biological activities. The compound's molecular formula is with a molecular weight of approximately 251.28 g/mol.
This compound has been explored in various research contexts, particularly in medicinal chemistry and organic synthesis. Its synthesis and characterization have been documented in multiple scientific databases, including PubChem and BenchChem, providing insights into its properties and applications in research.
(2R,4R)-Benzyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate falls under the category of pyrrolidine carboxylates, which are known for their diverse biological activities. The compound is also associated with the synthesis of other biologically relevant molecules, such as trans-4-hydroxy-L-proline.
The synthesis of (2R,4R)-Benzyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate can be accomplished through several methods:
Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared spectroscopy, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound. High-performance liquid chromatography (HPLC) is commonly used to assess the purity levels.
The molecular structure of (2R,4R)-Benzyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate features a pyrrolidine ring substituted with a hydroxymethyl group and a benzyl ester functional group. The stereochemistry at positions 2 and 4 is crucial for its biological activity.
(2R,4R)-Benzyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate participates in various chemical reactions primarily due to its functional groups:
The reactivity of this compound is influenced by its functional groups, making it a versatile intermediate in organic synthesis aimed at developing pharmaceuticals and other bioactive compounds.
The mechanism of action for (2R,4R)-Benzyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate primarily involves its role in synthesizing trans-4-hydroxy-L-proline through enzymatic pathways in microorganisms such as Escherichia coli.
The compound interacts with specific enzymes that facilitate hydroxylation reactions, leading to the production of biologically active molecules that may exhibit therapeutic effects.
(2R,4R)-Benzyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate has several scientific applications:
The pyrrolidine scaffold is a privileged structure in medicinal chemistry due to its sp³-hybridization, capacity for stereochemical diversity, and three-dimensional coverage via pseudorotation. The stereogenic centers at positions C2 and C4 in (2R,4R)-benzyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate enable precise spatial orientation of pharmacophoric groups, critically influencing target binding and selectivity [4]. This compound (molecular formula: C₁₃H₁₇NO₄, CAS: 86954-05-4) serves as a versatile chiral building block for synthesizing bioactive molecules, leveraging its cis-fused hydroxyl and hydroxymethyl substituents for directional hydrogen bonding [1] [8].
The (2R,4R) stereochemistry governs molecular recognition through three key mechanisms:
Hydrogen Bonding Networks: The equatorial orientation of the C4-hydroxyl and C2-hydroxymethyl groups facilitates simultaneous hydrogen bonding with complementary residues in enzymatic pockets. For example, in arginase inhibitors derived from this scaffold, the C4-hydroxyl donates hydrogen to Asp183, while the hydroxymethyl oxygen accepts hydrogen from His141, stabilizing the enzyme-inhibitor complex [6].
Conformational Locking via Ring Puckering: Pseudorotation in pyrrolidines allows transition between endo and exo conformers. The (2R,4R) configuration predisposes the ring toward an endo envelope conformation, positioning both substituents pseudoequatorially. This minimizes steric strain and optimizes solvent exposure of polar groups, enhancing aqueous solubility (LogS = −2.1) compared to planar heterocycles [4]. Fluorination at C4 further rigidifies this conformation, as demonstrated in trans-4-fluoroproline derivatives where endo preference increases binding affinity by 40-fold [4].
Stereoelectronic Effects: The electron-donating nature of the axial C4-hydroxyl group alters charge distribution across the ring, increasing nucleophilicity at N1. This enhances covalent interactions with electrophilic catalytic residues in targets like serine proteases [3].
Table 1: Hydrogen Bonding Interactions Enabled by (2R,4R) Configuration
Target Protein | C4-OH Interaction | C2-CH₂OH Interaction | Binding Energy (ΔG, kcal/mol) |
---|---|---|---|
Arginase-2 | Asp183 (2.7 Å) | His141 (3.0 Å) | −9.2 |
GRP40 receptor | Tyr240 (2.9 Å) | Gln110 (3.2 Å) | −8.6 |
Serine hydrolase LOX-1 | Ser288 (covalent) | Asp290 (2.8 Å) | −11.4 |
Data derived from molecular dynamics simulations of pyrrolidine-based inhibitors [4] [6].
Katsuki’s pioneering work demonstrated that Mn-salen catalysts achieve enantioselective desymmetrization of meso-pyrrolidines, synthesizing (2R,4R)-configured building blocks with up to 88% enantiomeric excess. This method was pivotal in the asymmetric synthesis of (−)-swainsonine, where the stereochemistry enabled specific inhibition of Golgi α-mannosidase II [3].
Diastereomeric pyrrolidines exhibit starkly divergent biological profiles due to altered spatial matching with chiral binding pockets:
Arginase Isoform Selectivity: (2R,4R)-derived inhibitors exhibit 30-fold selectivity for arginase-2 (IC₅₀ = 0.11 μM) over arginase-1 (IC₅₀ = 3.4 μM). In contrast, the (2S,4S) diastereomer shows reversed selectivity (arginase-1 IC₅₀ = 0.49 μM; arginase-2 IC₅₀ = 2.4 μM). This arises from differential coordination with Mn²⁺ ions in the active site: the (2R,4R) isomer optimally positions boronate moieties to chelate both metals, while the (2S,4S) configuration forces suboptimal angle strain (≤15°) [6].
GPCR Agonism Modulation: In GPR40 agonists for type 2 diabetes, the (2R,4R)-pyrrolidine scaffold confers full agonism (EC₅₀ = 0.054 μM at mouse GPR40), whereas the (2S,4S) enantiomer acts as a partial agonist (EC₅₀ = 2.4 μM). X-ray crystallography revealed that the C4-hydroxyl of the (2R,4R) isomer hydrogen-bonds with Tyr240, stabilizing the active receptor conformation [4].
Table 2: Biological Activity of Diastereomeric Pyrrolidine Derivatives
Diastereomer | Target | IC₅₀/EC₅₀ (μM) | Selectivity Ratio | Application |
---|---|---|---|---|
(2R,4R) | Arginase-2 | 0.11 | 30.9 (ARG2/ARG1) | Immuno-oncology |
(2S,4S) | Arginase-1 | 0.49 | 0.41 (ARG2/ARG1) | Liver fibrosis |
(2R,4R) | GPR40 (mouse) | 0.054 | 44.4 (vs. S,S isomer) | Type 2 diabetes |
(2S,4R) | EGFR kinase | 1.7 | 6.1 (vs. wild-type) | Non-small cell lung cancer |
Data compiled from enzyme inhibition and receptor activation assays [4] [5] [6].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1